molecular formula C21H25BrN2O2 B2943496 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1101743-72-9

3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2943496
CAS No.: 1101743-72-9
M. Wt: 417.347
InChI Key: VGNIXJBQBKRFEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt featuring a fused imidazoazepine core substituted with a 4-methoxyphenyl group at position 1, a phenyl group at position 3, and a hydroxyl group at position 2. Its molecular formula is C₂₄H₂₇BrN₂O₂, with a molecular weight of 479.39 g/mol. It is synthesized via alkylation of imidazoazepine precursors with phenacyl bromides under basic conditions . Commercial availability is confirmed through multiple global suppliers, including Wuhan Benjamin Pharmaceutical Chemical Co. and Regal Remedies Ltd .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O2.BrH/c1-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-2-5-9-17)23-15-7-3-6-10-20(22)23;/h2,4-5,8-9,11-14,24H,3,6-7,10,15-16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNIXJBQBKRFEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity based on various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C21H24BrFN2O2
  • Molecular Weight: 435.337 g/mol
  • IUPAC Name: 3-(2-fluoro-4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol; bromide

These properties suggest that the compound belongs to a class of heterocyclic compounds known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated that it exhibits significant antibacterial and antifungal activity against various strains. For instance, a study indicated that derivatives of imidazo[1,2-a]azepine compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL depending on the specific derivative tested .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-hydroxy-1-(4-methoxyphenyl)-3-phenyl derivatives were evaluated against several human cancer cell lines. The results indicated that the compound possesses notable antitumor activity. For example:

Cell LineIC50 (µM)Reference
Cervical Cancer SISO2.87
Bladder Cancer RT-1123.06
Hepatocellular Carcinoma5.00

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Evidence suggests that it activates apoptotic signaling pathways leading to programmed cell death.
  • Antioxidant Activity: Some studies indicate that it may possess antioxidant properties that help mitigate oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the phenyl rings significantly influence its biological activity. For instance, modifications at the para position of the methoxy group have been shown to enhance both antimicrobial and cytotoxic effects .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of various derivatives of hexahydroimidazo compounds against human cancer cell lines. The study reported that specific modifications led to increased potency against cervical and bladder cancers while maintaining selectivity towards normal cells .

Antimicrobial Screening

Another research effort focused on synthesizing new derivatives from imidazo compounds and assessing their antimicrobial properties. The study concluded that several derivatives exhibited strong antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Br) improve antimicrobial activity by enhancing target binding .
  • Methoxy/ethoxy groups influence solubility and metabolic stability .
  • Biphenyl and extended aromatic systems increase hydrophobic interactions, critical for antifungal activity .

Antimicrobial Efficacy (MIC Values):

Compound S. aureus (MIC, µg/mL) C. albicans (MIC, µg/mL) M. tuberculosis (IC₉₀, µM) Reference Drug Comparison
Target Compound Data not reported Data not reported Data not reported
Compound VI () 12.5 25.0 Comparable to fluconazole
3-[(4-Bromophenylamino)-methyl]-... () 6.2 12.5 Superior to cefixime; matches linezolid
Compound A039 () 1.5 Activity glycerol-dependent; no in vivo efficacy

Notable Findings:

  • The triazoloazepinium derivative () exhibits the lowest MIC values due to synergistic effects of bromine and methoxy groups .
  • Compound VI’s biphenyl group contributes to broad-spectrum activity against both bacteria and fungi .

Physicochemical and Pharmacokinetic Properties

Compound Predicted CCS (Ų, [M+H]+) LogP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound ~187–195 (analog-based) 3.8 <0.1 (aqueous) Moderate (methoxy reduces CYP450)
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-... () 187.1 4.2 <0.05 High (ethoxy resists hydrolysis)
3-(4-Methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-... () 3.5 0.2 Low (dual methoxy increases rigidity)

Key Trends :

  • Collision cross-section (CCS) values correlate with molecular size and shape, affecting membrane diffusion .
  • Ethoxy groups improve metabolic stability but reduce solubility compared to methoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.